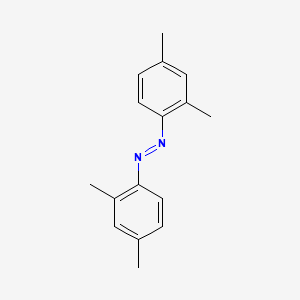![molecular formula C30H25N3O7S B15098268 (4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15098268.png)
(4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentyl-2-(p-tolyl)acetic acid is an organic compound with the molecular formula C14H18O2 It is a derivative of acetic acid, where the hydrogen atom of the methyl group is replaced by a cyclopentyl group and a p-tolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2-(p-tolyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with p-tolylacetic acid chloride in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Cyclopentyl-2-(p-tolyl)acetic acid may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2-Cyclopentyl-2-(p-tolyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring of the p-tolyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of cyclopentyl ketones or carboxylic acids.
Reduction: Formation of cyclopentyl alcohols or alkanes.
Substitution: Formation of nitro, sulfo, or halo derivatives of the aromatic ring.
科学研究应用
2-Cyclopentyl-2-(p-tolyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 2-Cyclopentyl-2-(p-tolyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical processes. The exact mechanism can vary depending on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
2-Cyclopentylacetic acid: Lacks the p-tolyl group, making it less complex and potentially less versatile in reactions.
p-Tolylacetic acid: Lacks the cyclopentyl group, which may affect its reactivity and applications.
Uniqueness
2-Cyclopentyl-2-(p-tolyl)acetic acid is unique due to the presence of both cyclopentyl and p-tolyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and potential pharmaceutical applications.
属性
分子式 |
C30H25N3O7S |
|---|---|
分子量 |
571.6 g/mol |
IUPAC 名称 |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxy-4-phenylmethoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H25N3O7S/c1-17-31-32-30(41-17)33-26(19-8-10-21(23(14-19)37-2)40-16-18-6-4-3-5-7-18)25(28(35)29(33)36)27(34)20-9-11-22-24(15-20)39-13-12-38-22/h3-11,14-15,26,34H,12-13,16H2,1-2H3/b27-25+ |
InChI 键 |
NYIYQMFJOCCTDQ-IMVLJIQESA-N |
手性 SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C2=O)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC |
规范 SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C2=O)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-[(2E)-3-phenylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15098186.png)
![3-(4-fluorobenzenesulfonyl)-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15098193.png)
![4-({[2-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B15098198.png)
![2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)ph enyl]acetamide](/img/structure/B15098209.png)
![(5Z)-5-(8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15098216.png)
![3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B15098217.png)
![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(4-pyridyl)-3-pyrrolin-2-one](/img/structure/B15098218.png)
![3-[(4-Bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole](/img/structure/B15098228.png)
![N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15098232.png)
![3-[(3-chlorophenyl)sulfonyl]-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15098233.png)
![(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15098238.png)
![(5Z)-3-ethyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15098244.png)
![N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15098247.png)

